Cupric stearate

Description

Properties

CAS No. |

660-60-6 |

|---|---|

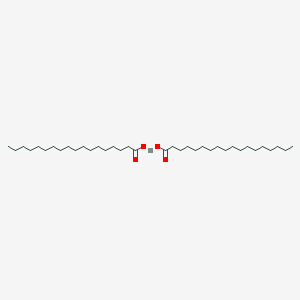

Molecular Formula |

C18H36CuO2 |

Molecular Weight |

348.0 g/mol |

IUPAC Name |

copper;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |

InChI Key |

YVENFKCVDQUMMA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |

Other CAS No. |

7617-31-4 660-60-6 |

Pictograms |

Irritant; Environmental Hazard |

Purity |

98% |

Synonyms |

Copper dioctadecanoate; Cupric distearate; |

Origin of Product |

United States |

Foundational & Exploratory

Cupric Stearate: A Comprehensive Technical Review of its Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric stearate, also known as copper(II) stearate, is a metal soap of significant interest across various scientific and industrial domains.[1] As a salt of a divalent metal cation and a long-chain fatty acid, it exhibits unique physicochemical properties that render it useful in applications ranging from catalysis and antifouling agents to a component in drug delivery systems.[2][3] This technical guide provides an in-depth overview of the core chemical properties, molecular structure, and experimental protocols related to this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is typically a blue to blue-green amorphous powder.[4] Its lipophilic nature, a consequence of the long hydrocarbon chains of the stearate ligands, governs its solubility profile. The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₃₆H₇₀CuO₄ | [5] |

| Molecular Weight | 630.48 g/mol | [5] |

| Appearance | Blue to blue-green amorphous powder | [4] |

| Melting Point | ~250 °C | [5] |

| Density | 1.100 g/cm³ | [6] |

| CAS Number | 660-60-6 | [5] |

| Solubility | Insoluble in water, ethanol, and ether. Soluble in pyridine and dioxane. | [2] |

Molecular Structure

This compound consists of a central copper(II) ion (Cu²⁺) coordinated to two stearate anions (C₁₇H₃₅COO⁻). The coordination environment of the copper ion can lead to the formation of dimeric or polymeric structures. The long hydrocarbon tails of the stearate ligands impart a significant hydrophobic character to the molecule.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is through a precipitation reaction involving an aqueous solution of a copper(II) salt and a soluble stearate salt.

Materials:

-

Stearic Acid (SA)

-

Tetramethylammonium hydroxide (TMAH) or Sodium Hydroxide (NaOH)

-

Copper(II) Chloride (CuCl₂) or Copper(II) Sulfate (CuSO₄)

-

Methanol

-

Ethanol (for washing)

-

Deionized water

Protocol:

-

Preparation of Stearate Solution:

-

Dissolve 10 mmol of stearic acid in 20 mL of methanol in a conical flask.

-

Gently heat the mixture to 50 °C to obtain a clear solution.[7]

-

In a separate vessel, dissolve 10 mmol of TMAH or NaOH in methanol.

-

Add the basic solution dropwise to the stearic acid solution while stirring.

-

Continue stirring for 20 minutes to ensure the complete formation of the stearate salt.[7]

-

-

Precipitation of this compound:

-

Purification:

Characterization Workflow

A typical workflow for the characterization of synthesized this compound involves a combination of spectroscopic and analytical techniques to confirm its identity, purity, and structure.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 3. X-ray powder diffraction data for selected metal soaps | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Introduction to Cupric Stearate and Metathesis Synthesis

An In-depth Technical Guide to the Synthesis of Cupric Stearate via Metathesis Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cupric (II) stearate through metathesis, a common and efficient precipitation method. This document details the underlying chemical principles, offers step-by-step experimental protocols, presents key quantitative data in a comparative format, and includes visual diagrams to illustrate the workflow and reaction mechanism.

This compound, the copper salt of stearic acid, is a metal-organic compound with the chemical formula Cu(C₁₇H₃₅COO)₂.[1] It typically appears as a blue-green amorphous substance.[1] This metallic soap is insoluble in water, ethanol, and ether, but shows solubility in pyridine.[1] this compound finds applications as a catalyst, in the production of antifouling paints, and as a fungicide and algicide for wood and textiles.[1][2]

The metathesis reaction, also known as double decomposition or precipitation, is a widely used method for the synthesis of this compound.[3][4] This process involves the reaction between a soluble copper salt, typically copper(II) sulfate, and a stearate salt, most commonly sodium stearate, in a suitable solvent.[1][3] The driving force of the reaction is the formation of the insoluble this compound precipitate, which can then be isolated through filtration.

General Reaction Mechanism

The metathesis reaction for the synthesis of this compound is a straightforward ion exchange process. In solution, both the copper salt and the stearate salt dissociate into their respective ions. When the solutions are combined, the copper(II) cations (Cu²⁺) and the stearate anions (C₁₇H₃₅COO⁻) react to form the sparingly soluble this compound, which precipitates out of the solution. The other ions remain in the solution as a soluble salt byproduct.

The overall balanced chemical equation for the reaction between copper(II) sulfate and sodium stearate is:

CuSO₄ + 2 C₁₇H₃₅COONa → Cu(C₁₇H₃₅COO)₂↓ + Na₂SO₄ [1]

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound via metathesis, employing different solvent systems and reaction conditions.

Protocol 1: Aqueous Precipitation

This protocol is adapted from a study by G. Çakmak and co-workers and utilizes an aqueous system.[3]

Materials:

-

Sodium stearate (NaSt)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Deionized water

Equipment:

-

Reaction vessel with a mechanical stirrer

-

Heating mantle or water bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Preparation of Sodium Stearate Solution: Dissolve 5.000 g (approximately 0.016 mol) of sodium stearate in 200 cm³ of deionized water in the reaction vessel. Heat the mixture to 75°C while stirring to ensure complete dissolution.[3]

-

Preparation of Copper Sulfate Solution: In a separate beaker, dissolve a 50% excess of the theoretical amount of copper(II) sulfate pentahydrate (approximately 0.012 mol) in 100 cm³ of deionized water at 30°C.[3]

-

Metathesis Reaction: While maintaining the sodium stearate solution at 75°C and stirring at 500 rpm, rapidly add the copper sulfate solution.[3] A precipitate of this compound will form immediately.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the collected solid thoroughly with water to remove any unreacted salts and byproducts.[3]

-

Drying: Dry the purified this compound at 105°C under reduced pressure until a constant weight is achieved.[3]

Protocol 2: Methanolic Synthesis

This protocol, adapted from supporting information by Sarkar et al. in a Royal Society of Chemistry publication, employs an in-situ generation of a stearate salt in a non-aqueous solvent.[2]

Materials:

-

Stearic acid (SA)

-

Tetramethylammonium hydroxide (TMAH) in methanol

-

Copper(II) chloride (CuCl₂)

-

Methanol

-

Hot ethanol for washing

Equipment:

-

Conical flask

-

Magnetic stirrer with hotplate

-

Filtration apparatus

-

Vacuum drying system

Procedure:

-

Preparation of Stearate Solution: Dissolve 10 mmol of stearic acid in 20 ml of methanol in a conical flask. Heat the mixture to 50°C to obtain a clear solution.[2]

-

In-situ Salt Formation: To the stearic acid solution, add a solution of 10 mmol of tetramethylammonium hydroxide in methanol dropwise. Stir the mixture for 20 minutes to complete the formation of the stearate salt.[2]

-

Metathesis Reaction: In a separate flask, dissolve 5 mmol of copper(II) chloride in methanol. Add this solution dropwise to the stearate salt solution under vigorous stirring.[2] A sky-blue precipitate of copper(II) stearate will form.

-

Isolation and Purification: Collect the precipitate by filtration. Wash the solid thoroughly with hot ethanol.[2]

-

Drying: Dry the final product under vacuum.[2]

Data Presentation

The following tables summarize key quantitative data for this compound synthesized via metathesis and related precipitation methods.

Table 1: Physical and Thermal Properties of this compound

| Property | Value | Method | Source |

| Melting Point | 117°C | Optical Microscopy | [3] |

| Melting Point | 111°C | DSC | [3] |

| Onset of Mass Loss | 255°C | TGA | [3] |

| Appearance | Light-blue powder/Blue-green amorphous substance | Visual | [1][4] |

Table 2: Characterization Data of this compound

| Analysis | Wavenumber/Value | Assignment | Source |

| FTIR | 1587 cm⁻¹ | Asymmetric vibration of carboxylate group | [3] |

| FTIR | 1419 cm⁻¹ | Symmetric vibration of carboxylate group | [3] |

| Elemental Analysis | C: 68.57%, H: 11.11% (Calculated) | - | [5] |

| Elemental Analysis | C: 68.32%, H: 11.02% (Found) | - | [5] |

| Mass Spectroscopy | m/z 631 | Molecular Ion Peak | [5] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the aqueous synthesis of this compound.

Caption: Chemical equation for the metathesis synthesis of this compound.

References

solubility of cupric stearate in organic solvents

An In-depth Technical Guide on the Solubility of Cupric Stearate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a metallic soap with significant applications in various industrial and scientific fields. The document details its solubility in a range of common organic solvents, presenting both qualitative and quantitative data. Furthermore, it furnishes detailed experimental protocols for the synthesis of this compound and the determination of its solubility, catering to the practical needs of researchers. A visual workflow is provided to illustrate the solubility determination process, ensuring clarity and reproducibility.

Introduction to this compound

This compound, also known as copper(II) stearate or copper(2+) dioctadecanoate, is a metal-organic compound with the chemical formula Cu(C₁₇H₃₅COO)₂.[1] It is classified as a metallic soap, being a metal derivative of a fatty acid.[1] Physically, it appears as a blue-green amorphous powder or a substance resembling plasticine.[1][2] This compound is utilized in the formulation of antifouling paints, as a preservative for textiles and wood, a catalyst in chemical reactions, and as a component in casting bronze sculptures.[1][2][3] Understanding its solubility in various organic solvents is critical for its application, enabling proper formulation, effective delivery in catalytic systems, and successful purification processes.

Solubility Profile

The solubility of this compound is highly dependent on the polarity of the solvent and the temperature. Generally, it exhibits greater solubility in non-polar, aromatic, and chlorinated hydrocarbons, while being largely insoluble in highly polar solvents like water and short-chain alcohols.

Qualitative Solubility

A summary of qualitative solubility information gathered from various sources is presented below:

-

Soluble In: this compound is reported to be soluble in ether, chloroform, benzene, turpentine, toluene, and carbon tetrachloride.[3][4] It is also soluble in pyridine, dioxane, and acetic anhydride.[2]

-

Temperature-Dependent Solubility: For several solvents, the solubility is significantly influenced by temperature. It is soluble in hot benzene, toluene, carbon tetrachloride (CCl₄), chloroform (CHCl₃), and ethyl acetate, but is described as practically insoluble in these same solvents when cold.[2]

-

Slightly Soluble In: It is slightly soluble in acidic methanol.[3][5]

-

Insoluble In: this compound is consistently reported as insoluble in water, ethanol, and methanol.[1][2][3][4] While some procedures describe dispersing this compound in ethanol for applications like spray coatings, this refers to the formation of a suspension rather than a true solution.[6]

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is scarce in the literature. The available data points are summarized in the table below.

| Solvent | Solubility | Units | Temperature (°C) | Method | Reference |

| Benzene | 8 ± 2 x 10⁻⁷ | g / 100g | 25 | Colorimetric Analysis | [7] |

| Tetrahydrofuran (THF) | ~6.3 | g / 100mL | Not Specified | Stock Solution Preparation* | [6] |

*Note: The value for Tetrahydrofuran is calculated from the preparation of a 10⁻¹ M stock solution and represents a concentration that can be achieved, not necessarily the saturation solubility.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the determination of its solubility, based on established laboratory procedures.

Protocol: Synthesis and Purification of this compound

This protocol is adapted from the method described by Spaght et al. (1954) and involves a double decomposition reaction.[7]

Materials:

-

Reagent-grade stearic acid

-

Reagent-grade sodium hydroxide (NaOH)

-

Reagent-grade copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Benzene

-

Distilled water

Procedure:

-

Prepare Sodium Stearate: Dissolve stoichiometric amounts of stearic acid and sodium hydroxide in separate portions of hot distilled water. Mix the two solutions to form sodium stearate.

-

Precipitation: To the aqueous sodium stearate solution, add a stoichiometric amount of copper(II) sulfate dissolved in water. A light-blue precipitate of this compound will form immediately.

-

Washing: Filter the precipitated soap and wash it thoroughly with distilled water to remove any soluble by-products, such as sodium sulfate.

-

Recrystallization: For purification, dissolve the crude this compound in hot benzene. Allow the solution to cool slowly, which will cause the purified this compound to recrystallize.

-

Final Steps: Filter the recrystallized product and dry it thoroughly. The purity can be verified by elemental analysis. (Expected composition for C₃₆H₇₀CuO₄: C, 68.68%; H, 11.19%; Cu, 10.08%).[7]

Protocol: Solubility Determination (Gravimetric Method)

This is a general and widely used method for determining the solubility of a solid in a solvent.[8]

Materials & Equipment:

-

Purified this compound

-

Solvent of interest

-

Thermostatically controlled water bath or shaker

-

Analytical balance (accuracy ±0.0001 g)

-

Filtration apparatus (e.g., syringe with a fine-pored filter)

-

Pre-weighed evaporation dishes (e.g., porcelain dishes)

-

Drying oven

Procedure:

-

Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatic bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, allow the solution to stand undisturbed at the constant temperature for several hours to let undissolved solids settle.

-

Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, saturated supernatant using a pre-heated syringe fitted with a filter to avoid transferring any solid particles.

-

Evaporation: Transfer the aliquot to a pre-weighed evaporation dish. Gently evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without decomposing the this compound.

-

Quantification: Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it. The difference between the final and initial weight of the dish gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility, typically expressed in g/100mL or g/100g of the solvent.

Protocol: Solubility Determination (Colorimetric Analysis for Benzene)

This protocol, specific to the quantitative data in Table 1, offers high sensitivity for low solubility measurements.[7]

Materials & Equipment:

-

Saturated solution of this compound in benzene (prepared as in Protocol 3.2)

-

10% Sulfuric Acid (H₂SO₄) solution

-

Sodium diethyl dithiocarbamate solution

-

Spectrophotometer or colorimeter

Procedure:

-

Preparation and Filtration: Prepare a saturated solution of this compound in benzene at 25°C as described in Protocol 3.2. Filter the saturated solution to remove all undissolved solids.

-

Extraction: Take a known volume of the clear benzene filtrate and extract the copper ions into an aqueous phase by shaking it with a 10% sulfuric acid solution.

-

Complexation: Transfer the aqueous acid solution to a volumetric flask. Add a solution of sodium diethyl dithiocarbamate. This reagent forms a colored complex with copper ions.

-

Analysis: Measure the absorbance of the colored solution using a spectrophotometer at the appropriate wavelength.

-

Quantification: Determine the concentration of copper by comparing the absorbance to a standard calibration curve prepared with known copper concentrations. From this, calculate the original mass of dissolved this compound in the benzene sample.

Experimental Workflow Visualization

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the sensitive colorimetric analysis method.

Caption: Workflow for determining this compound solubility via colorimetric analysis.

References

- 1. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound | 660-60-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 660-60-6 [amp.chemicalbook.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scienceasia.org [scienceasia.org]

An In-depth Technical Guide to the Thermal Decomposition of Cupric Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of cupric stearate (Copper(II) stearate). This compound, a metal salt of stearic acid, finds applications in diverse fields, including as a catalyst, fungicide, and in the synthesis of copper-based nanomaterials. Understanding its thermal behavior is critical for optimizing these applications and for ensuring safe handling and processing. This document details the decomposition pathway, presents quantitative thermal analysis data, outlines experimental protocols for characterization, and provides visualizations of the key processes.

Introduction

This compound, with the chemical formula Cu(C₁₇H₃₅COO)₂, is a blue-green amorphous solid.[1] Its thermal decomposition is a complex process involving multiple stages, including melting, the release of organic fragments, and the reduction of the copper cation. The nature of the final products is highly dependent on the experimental conditions, particularly the atmosphere (inert or oxidative). In an inert atmosphere, the decomposition primarily yields copper nanoparticles and stearic acid, while in an oxidative environment, copper oxides are the main solid residue.[1][2]

Thermal Decomposition Pathway

The thermal decomposition of this compound in an inert atmosphere is understood to proceed through a multi-step mechanism. A key feature of the decomposition of copper(II) carboxylates is the stepwise reduction of the copper cation from Cu(II) to Cu(I) and finally to metallic copper (Cu(0)).[3]

The process can be summarized as follows:

-

Melting: this compound first undergoes a phase transition from solid to liquid.

-

Initial Decomposition and Release of Stearic Acid: The primary mass loss is attributed to the release of stearic acid.[2]

-

Reduction of Copper(II) to Copper(I): The Cu(II) center is reduced to Cu(I), likely with the concurrent oxidation of a portion of the organic ligand.

-

Formation of Metallic Copper: The Cu(I) intermediate further decomposes to form metallic copper nanoparticles.[2]

-

Decomposition of Organic Fragments: The remaining organic species may undergo further fragmentation into smaller volatile compounds.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal decomposition of this compound, compiled from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. It is important to note that the exact temperatures and mass losses can vary depending on factors such as heating rate and sample purity.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 200 - 350 | ~50-60% | Initial decomposition, release of stearic acid and other organic fragments.[2] |

| > 350 | ~20-30% | Further decomposition of organic residues and reduction of copper species. |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Peak Temperature (°C) | Process |

| ~110 - 125 | Melting (Endothermic) |

| ~250 - 350 | Decomposition (Endothermic/Exothermic) |

Table 3: Kinetic Parameters for the Thermal Decomposition of Related Copper Carboxylates

| Compound | Activation Energy (Ea) (kJ/mol) |

| Copper(II) Mellitate (Step 1) | 155 ± 7 |

| Copper(II) Mellitate (Step 2) | 200 ± 15 |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound are provided below.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss associated with the decomposition of this compound.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of pure this compound into an alumina or platinum crucible.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Heating Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of phase transitions (e.g., melting) and to determine the enthalpy changes associated with decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Program: Heat the sample and reference from ambient temperature to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the differential heat flow between the sample and reference as a function of temperature. Endothermic and exothermic peaks correspond to thermal events.

Evolved Gas Analysis (EGA) via Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify the volatile organic compounds released during the thermal decomposition of this compound.

-

Instrumentation: A TGA instrument coupled to a gas chromatograph-mass spectrometer (TGA-GC-MS).

-

TGA Protocol: Follow the TGA protocol outlined in section 4.1. The outlet of the TGA is connected to the GC injection port via a heated transfer line (maintained at ~250-300 °C to prevent condensation).

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to separate the evolved components.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

-

Data Analysis: Identify the compounds in the resulting chromatogram by comparing their mass spectra with a library (e.g., NIST).

Analysis of Solid Residue via Fourier-Transform Infrared Spectroscopy (FTIR)

-

Objective: To characterize the functional groups present in the solid residue after thermal decomposition.

-

Instrumentation: A Fourier-transform infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Heat a sample of this compound in a tube furnace under a nitrogen atmosphere to a specific temperature (e.g., 400 °C) based on the TGA data.

-

Cool the sample to room temperature under nitrogen.

-

The resulting solid residue is then analyzed.

-

-

FTIR Analysis:

-

Acquire a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid residue onto the ATR crystal and apply pressure.

-

Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands to determine the functional groups present in the residue. For example, the absence of C-H and C=O stretching bands and the appearance of bands corresponding to metal-oxygen bonds would indicate the formation of copper oxide.

Visualization of Processes

Thermal Decomposition Pathway of this compound

References

cupric stearate CAS number and molecular formula

An In-Depth Technical Guide to Cupric Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as copper(II) stearate, a metal-organic compound with diverse applications in industrial and research settings. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a catalyst.

Core Identification

Physicochemical Properties

This compound is a salt of copper and stearic acid, classified as a metallic soap.[2] Its properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 630.48 g/mol | [1][3] |

| Appearance | Light-blue to blue-green amorphous powder/solid | [1][2][3][6] |

| Melting Point | ~250 °C (482 °F; 523 K) | [2][3][4] |

| Density | 1.10 g/cm³ | [2] |

| Solubility | Insoluble in water, ethanol, and ether. Soluble in pyridine, dioxane, acetic anhydride, chloroform, and hot benzene or toluene. | [2][3][7] |

| Synonyms | Copper(II) stearate, Copper distearate, Octadecanoic acid copper(2+) salt | [1][2][6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are common laboratory-scale protocols.

Protocol 1: Synthesis via Metathesis Reaction

This is a common method involving a double displacement reaction between a soluble copper salt and a stearate salt.

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Sodium stearate (C₁₇H₃₅COONa)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of copper(II) sulfate.

-

Prepare a separate aqueous solution of sodium stearate.

-

Slowly add the copper(II) sulfate solution to the sodium stearate solution while stirring continuously.

-

A precipitate of copper(II) stearate will form immediately, as described by the reaction: CuSO₄ + 2 C₁₇H₃₅COONa → Cu(C₁₇H₃₅COO)₂↓ + Na₂SO₄.[2]

-

The precipitate is then collected by filtration.

-

Wash the collected solid thoroughly with water to remove any unreacted starting materials and byproducts like sodium sulfate.

-

Dry the final product under a vacuum.

Protocol 2: Synthesis for Nanocrystal Applications

This method is adapted for creating this compound as a precursor for semiconductor nanocrystals.

Materials:

-

Stearic acid (SA)

-

Methanol

-

Tetramethylammonium hydroxide (TMAH)

-

Copper(II) chloride (CuCl₂)

-

Hot ethanol

Procedure:

-

Dissolve 10 mmol of stearic acid in 20 ml of methanol in a conical flask. Heat the mixture to 50 °C to obtain a clear solution.[8]

-

In a separate container, dissolve 10 mmol of TMAH in methanol.[8]

-

Add the TMAH solution dropwise to the stearic acid solution and stir the mixture for 20 minutes to complete the reaction, forming a stearate salt solution.[8]

-

Dissolve 5 mmol of CuCl₂ in methanol.[8]

-

Add the CuCl₂ solution dropwise to the stearate solution under vigorous stirring. A sky-blue precipitate of copper(II) stearate will form.[8]

-

Wash the precipitate thoroughly with hot ethanol.[8]

-

Collect the final product and dry it under a vacuum.[8]

Caption: Workflow for the synthesis of this compound for nanocrystal applications.

Applications in Research and Development

This compound's utility spans several scientific and industrial fields, primarily driven by its catalytic activity.

Catalysis

This compound is recognized as an effective catalyst in various chemical transformations.

-

Heavy Oil Recovery : It is used as an oil-soluble catalyst to improve the efficiency of in-situ combustion (ISC) for heavy oil recovery.[9][10] It promotes fuel deposition and combustion at lower temperatures, shifting both low-temperature oxidation (LTO) and high-temperature oxidation (HTO) to more favorable conditions.[10] In the LTO phase, it acts as a homogeneous catalyst, while in the HTO phase, its decomposition product, CuO nanoparticles, serves as a heterogeneous catalyst.[9]

-

Organic Synthesis : It can be employed as a catalyst or co-catalyst in diverse organic reactions, including the synthesis of tertiary amines, which are important intermediates in pharmaceuticals and agrochemicals.[11]

Material Science

-

Precursor for Nanoparticles : this compound is used as a precursor for the synthesis of copper organosol and other copper nano/microparticles through thermal decomposition.[12][13]

-

Polymer Additive : It acts as a stabilizer and lubricant in the processing of PVC and other elastomers.[]

Other Industrial Uses

-

Antifouling Paints : It is a key component in antifouling paints and varnish materials to prevent the growth of marine organisms on submerged surfaces.[2][7]

-

Preservative : It serves as a fungicide and algicide for preserving wood and textiles.[7]

While this compound is utilized in biochemical studies, specific interactions with cellular signaling pathways are not well-documented in current literature.[1] Its relevance to drug development is primarily as a catalyst in the synthesis of pharmaceutical intermediates rather than as a direct therapeutic agent.[11][]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. echemi.com [echemi.com]

- 5. Copper(II) stearate [oakwoodchemical.com]

- 6. This compound | C36H70CuO4 | CID 93553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 660-60-6 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of copper nano/microparticles via thermal decomposition and their conversion to copper oxide film - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of Cupric Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric stearate, also known as copper(II) stearate or copper dioctadecanoate, is a metal-organic compound classified as a metallic soap. It is formed from the salt of copper(II) and stearic acid. This document provides a comprehensive overview of its physical and chemical characteristics, supported by experimental protocols and data, to serve as a technical resource for research and development applications.

Physical Appearance and Characteristics

This compound is most commonly described as a light-blue, sky-blue, or blue-green amorphous powder or solid.[1][2][3][4][5] Some sources characterize its texture as being similar to plasticine.[1] It typically has a faint, characteristic odor. The compound's long hydrocarbon chains, derived from stearic acid, contribute to its significant hydrophobic nature.[6]

Quantitative Physical and Chemical Data

The core properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | References |

| IUPAC Name | Copper bis(octadecanoate) | [5] |

| CAS Number | 660-60-6 | [5] |

| Molecular Formula | C₃₆H₇₀CuO₄ | [5][7] |

| Molecular Weight | ~630.48 g/mol | [1][5][7] |

| Appearance | Light-blue to blue-green amorphous powder/solid | [1][3][5] |

| Density | 1.10 g/cm³ | [1][2][6][8] |

| Melting Point | 111°C (by DSC); reports range from 90°C to ~250°C | [2][4][8][9][10] |

| Boiling Point | Decomposes before boiling; onset of mass loss at 255°C | [1][10] |

| Solubility in Water | Practically insoluble | [1][3][4][8] |

| Solubility (Organic) | Soluble: Pyridine, dioxane, chloroform, ether, benzene, turpentine. Slightly Soluble: Acidic Methanol. Soluble in hot, but not cold: Toluene, CCl₄, ethyl acetate. | [1][2][3][4][8] |

| Chemical Stability | Stable under normal conditions. Decomposes upon heating. | [1][11] |

Note on Melting Point: The wide range of reported melting points may be attributable to differences in purity, experimental conditions, or the existence of different polymorphic forms of the compound. Differential Scanning Calorimetry (DSC) has identified a solid-to-liquid phase transition at 111°C.[10]

Logical Relationships of Properties

The following diagram illustrates the relationships between the fundamental identifiers and the resulting physical and chemical properties of this compound.

Caption: Logical flow from chemical identity to physical and chemical properties.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Precipitation

This is a widely used method for producing this compound through a double decomposition reaction.[1][3][10]

5.1.1 Materials and Reagents:

-

Sodium Stearate (NaC₁₇H₃₅COO)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) or Copper(II) Chloride (CuCl₂)[12]

-

Deionized Water

-

Methanol or Ethanol (for washing)[12]

-

Reaction vessel with mechanical stirrer and temperature control

-

Büchner funnel and filter paper for vacuum filtration

5.1.2 Protocol:

-

Prepare Sodium Stearate Solution: Dissolve sodium stearate (e.g., 0.016 mol) in deionized water (e.g., 200 mL) in the reaction vessel. Heat the mixture to 75°C with stirring to ensure complete dissolution.[10]

-

Prepare Copper Salt Solution: In a separate beaker, dissolve a stoichiometric amount or slight excess of the copper salt (e.g., 0.012 mol of CuSO₄·5H₂O) in deionized water (e.g., 100 mL) at room temperature.[10]

-

Precipitation: Add the copper salt solution to the hot sodium stearate solution immediately while maintaining vigorous stirring (e.g., 500 rpm). A light-blue or sky-blue precipitate of this compound will form instantly.[10][12]

-

Reaction Completion: Continue stirring the mixture at 75°C for approximately 30 minutes to ensure the reaction goes to completion.[10]

-

Isolation: Turn off the heat and allow the precipitate to settle. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected precipitate thoroughly with hot deionized water and then with hot ethanol or methanol to remove any unreacted starting materials and byproducts (e.g., sodium sulfate).[10][12]

-

Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 105°C) until a constant weight is achieved.[10]

Characterization Protocols

5.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the formation of the copper salt by observing the shift in the carboxylate vibrational bands.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried this compound powder or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Interpretation: The key spectral feature is the disappearance of the strong C=O stretching vibration from stearic acid (typically around 1700 cm⁻¹) and the appearance of two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻). For this compound, the C-O antisymmetric stretching vibration is observed around 1587-1588 cm⁻¹.[10][13]

5.2.2 Thermal Analysis (DSC/TGA) Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal transitions and decomposition profiles.[14][15]

-

Instrumentation: A simultaneous TGA/DSC instrument or separate units can be used.

-

Sample Preparation: Place a small, accurately weighed sample (e.g., 5-10 mg) into an aluminum or alumina pan.[14]

-

DSC Protocol:

-

Equilibrate the sample at a starting temperature (e.g., 20°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature above the expected melting point (e.g., 200°C).[14]

-

Monitor the heat flow to detect endothermic events, such as melting. For this compound, a distinct endotherm at 111°C has been identified as the solid-to-liquid phase transition.[10]

-

-

TGA Protocol:

-

Equilibrate the sample at a starting temperature (e.g., 20°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a high temperature (e.g., 700°C) under an inert nitrogen atmosphere.[14]

-

Monitor the change in mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition, which for this compound is around 255°C.[10]

-

Experimental Workflow Visualization

The following diagram outlines the standard workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for this compound synthesis and subsequent analysis.

References

- 1. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. This compound | 660-60-6 [chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C36H70CuO4 | CID 93553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound | 660-60-6 [amp.chemicalbook.com]

- 8. This compound|lookchem [lookchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

Cupric Stearate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupric stearate, the copper(II) salt of stearic acid, is a metal-organic compound with a rich history intertwined with the development of materials science and coordination chemistry. While not marked by a singular discovery, its synthesis emerged from the broader understanding of metallic soaps in the 19th century. This technical guide provides an in-depth exploration of the discovery and history of this compound, alongside a detailed examination of its physicochemical properties, synthesis protocols, and its contemporary relevance in industrial and biomedical applications. Particular attention is given to the cellular mechanisms affected by copper compounds, offering insights for researchers in drug development.

Discovery and History

The history of this compound is not attributable to a single definitive discovery but rather evolved from the broader study of metallic soaps—metal salts of fatty acids. The synthesis of such compounds became more common in the 19th century with the advancement of inorganic and organic chemistry.

The general class of "metallic soaps" has been recognized for centuries, albeit not always with a precise chemical understanding. Their formation is a straightforward precipitation reaction, and it is likely that various metallic stearates, including that of copper, were first prepared in the 19th century as chemists began systematically reacting metal salts with soaps. These early preparations were likely driven by interests in pigments, waterproofing agents, and catalysts.

In the art world, the unintended formation of metallic soaps, including copper soaps, has been a subject of study for art conservators. These compounds can form over time in oil paintings through the reaction of metal ions from pigments with fatty acids in the oil binder, leading to changes in the paint's appearance and texture.[1]

While a specific individual is not credited with the first synthesis of this compound, its preparation follows fundamental chemical principles that were well-established by the mid-19th century. The common synthesis method involves the double decomposition reaction between a soluble copper salt and a soluble stearate salt.

Physicochemical Properties

This compound is a blue to blue-green powder or waxy solid.[2][3] Its properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₃₆H₇₀CuO₄ | [2][3] |

| Molar Mass | 630.48 g/mol | [3] |

| Appearance | Blue to blue-green powder/waxy solid | [2][3] |

| Melting Point | 110-125 °C (decomposes) | [3] |

| Solubility | Insoluble in water, ethanol. Soluble in chloroform, ether, benzene, and turpentine. | [3][4] |

| Density | 1.1 g/cm³ | [3] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale preparation is through a precipitation reaction.

Precipitation Method

This method involves the reaction of an aqueous solution of a copper(II) salt with a solution of sodium stearate.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium stearate (C₁₇H₃₅COONa)

-

Distilled water

-

Ethanol (for washing)

Procedure:

-

Prepare Sodium Stearate Solution: Dissolve a stoichiometric amount of sodium stearate in warm distilled water with stirring.

-

Prepare Copper(II) Sulfate Solution: Dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in distilled water.

-

Precipitation: Slowly add the copper(II) sulfate solution to the sodium stearate solution while stirring continuously. A blue precipitate of this compound will form immediately. The reaction is: 2 C₁₇H₃₅COONa(aq) + CuSO₄(aq) → Cu(C₁₇H₃₅COO)₂(s) + Na₂SO₄(aq)

-

Isolation and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with warm distilled water to remove sodium sulfate and any unreacted starting materials. Follow with a wash using ethanol to aid in drying.

-

Drying: Dry the this compound product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.

Direct Method

This method involves the direct reaction of stearic acid with a basic copper salt, such as basic copper carbonate.

Materials:

-

Stearic acid (C₁₇H₃₅COOH)

-

Basic copper carbonate (Cu₂(OH)₂CO₃)

-

Water

Procedure:

-

Reaction Mixture: Add stearic acid and basic copper carbonate to water in a reaction vessel.

-

Heating and Reaction: Heat the mixture to a temperature between 75-85 °C with constant stirring. The reaction proceeds over 2-3 hours.

-

Isolation: The resulting blue this compound can be isolated by filtration and dried.

Applications

This compound has found applications in various industrial fields:

-

Antifouling Agent: It is used in marine paints and coatings to prevent the growth of barnacles and other marine organisms on submerged surfaces.[2][5]

-

Catalyst: It acts as a catalyst in various chemical reactions, including the synthesis of tertiary amines.[5][6]

-

Fungicide and Wood Preservative: Its biocidal properties make it effective as a fungicide and for wood preservation.[2]

-

Rubber Industry: It is used as a vulcanizing agent and to improve the aging resistance of rubber.[5]

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily attributed to the presence of copper ions. Copper is an essential trace element for many biological processes, but it can be toxic at elevated concentrations.

Cellular Effects of Copper

Excess intracellular copper can induce cellular stress through various mechanisms, primarily involving the generation of reactive oxygen species (ROS). This can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways such as apoptosis.

The Fenton-like reaction involving copper ions is a key source of ROS:

Cu⁺ + H₂O₂ → Cu²⁺ + OH⁻ + •OH

The highly reactive hydroxyl radical (•OH) can cause widespread cellular damage.

Signaling Pathway for Copper-Induced Cell Death

The following diagram illustrates a simplified signaling pathway for copper-induced cell death. Elevated intracellular copper levels can lead to mitochondrial dysfunction and the activation of apoptotic pathways.

Relevance for Drug Development

The ability of copper compounds to induce cell death has garnered interest in the development of novel anticancer agents. By understanding the mechanisms of copper-induced toxicity, researchers can design copper-based drugs that selectively target cancer cells, which often have a higher demand for copper than normal cells. The lipophilic nature of the stearate ligand in this compound may facilitate its transport across cell membranes, enhancing its potential as a drug delivery vehicle.

Conclusion

This compound, a compound with a history rooted in the foundational principles of chemistry, continues to be a substance of significant industrial and scientific interest. Its synthesis is straightforward, and its properties are well-characterized. For researchers in materials science and drug development, this compound and related copper compounds offer a platform for developing new catalysts, materials, and therapeutic agents. A thorough understanding of its chemistry and biological effects is crucial for harnessing its full potential in these fields.

References

- 1. A Brief History of Metal Soaps in Paintings from a Conservation Perspective | Semantic Scholar [semanticscholar.org]

- 2. This compound | C36H70CuO4 | CID 93553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 4. This compound | 660-60-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Crystal Structure of Cupric Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cupric stearate (copper(II) stearate), a metallic soap with applications in diverse fields, including as a catalyst and in the manufacturing of antifouling paints. While this compound typically presents as a blue-green amorphous substance, its structural characteristics can be understood through the lens of analogous metal carboxylates, which have been successfully characterized using single-crystal X-ray diffraction techniques.

The Dinuclear Paddle-Wheel Motif: A Hallmark of Copper(II) Carboxylates

Though a definitive single-crystal X-ray structure of this compound is not readily found in the literature due to its tendency to form microcrystalline powders, the prevailing structural model is a dinuclear "paddle-wheel" cage.[1][2] This structure is characteristic of many copper(II) carboxylates.[1][2][3][4] In this arrangement, two copper(II) ions are bridged by four stearate ligands. The carboxylate groups of the stearate molecules act as the bridging ligands, with each copper ion being coordinated to four oxygen atoms from the four different stearate molecules in a square planar geometry. The two copper centers are brought into close proximity, resulting in a significant metal-metal interaction.

The coordination sphere of each copper ion is typically completed by an axial ligand, which can be a solvent molecule or another coordinating species.[1][3] This results in a distorted square-pyramidal or octahedral geometry around each copper center. The long hydrocarbon chains of the stearate ligands extend outwards from this central dimeric core.

Quantitative Crystallographic Data of Analogous Copper(II) Carboxylates

To provide a quantitative understanding of the structural parameters, the following table summarizes crystallographic data from single-crystal X-ray diffraction studies of representative dinuclear copper(II) carboxylate complexes. It is important to note that these are analogous compounds, and their data is presented to illustrate the typical bond lengths, angles, and unit cell parameters for this class of molecules.

| Parameter | [Cu₂(2-nitrobenzoate)₄(MeOH)₂][1] | [Cu₂(2,3,4-trimethoxybenzoate)₄(CH₃OH)₂][3] | [Cu₂(3-chlorophenylacetate)₂(2-cyanopyridine)₂][2] |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c | P2₁/n |

| a (Å) | 19.9374(10) | 17.583(4) | 10.1913(3) |

| b (Å) | 21.1404(11) | 13.013(3) | 15.1119(5) |

| c (Å) | 7.6533(4) | 22.846(6) | 13.5654(4) |

| α (°) | 90 | 90 | 90 |

| β (°) | 96.817(3) | 98.783(5) | 106.331(1) |

| γ (°) | 90 | 90 | 90 |

| V (ų) | 3246.8(3) | 5163(2) | 2002.34(11) |

| Z | 4 | 4 | 2 |

| Cu-Cu distance (Å) | 2.6210(4) | 2.6009(7) | Not specified as a dinuclear paddle-wheel of this type |

| Avg. Cu-O (eq, Å) | ~1.968 | ~1.967 | 1.962(1) - 1.975(1) |

| Cu-L (axial, Å) | 2.1451(10) (Cu-O_MeOH) | 2.1309(19) (Cu-O_MeOH) | 2.191(2) (Cu-N_pyridine) |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of compounds like this compound and its analogs relies on X-ray diffraction techniques.

Single-Crystal X-ray Diffraction

This is the most powerful method for obtaining a detailed and unambiguous three-dimensional structure of a crystalline compound.

Methodology:

-

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. For copper(II) carboxylates, this is typically achieved by slow evaporation of a saturated solution in a suitable solvent, or by slow cooling of a hot, saturated solution.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for the characterization of polycrystalline materials and can be used to identify crystalline phases and obtain information about the unit cell parameters.

Methodology:

-

Sample Preparation: A fine powder of the material is prepared to ensure a random orientation of the crystallites. The powder is typically packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. The positions of the diffraction peaks are determined by the unit cell dimensions (Bragg's Law), and the relative intensities of the peaks are related to the arrangement of atoms within the unit cell. This data can be used to identify the substance by comparing its diffraction pattern to a database of known materials.

Visualizations of Structure and Workflow

To further elucidate the structural concepts and experimental processes, the following diagrams are provided.

Caption: The paddle-wheel structure of a dinuclear copper(II) carboxylate.

Caption: A typical workflow for crystal structure analysis.

References

- 1. Copper(II) Carboxylate Containing Paddle Wheel Structure: Synthesis and Crystal Structure – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper(II) Carboxylates with 2,3,4-Trimethoxybenzoate and 2,4,6-Trimethoxybenzoate: Dinuclear Cu(II) Cluster and µ-Aqua-Bridged Cu(II) Chain Molecule | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Cupric Stearate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric stearate, a copper(II) salt of stearic acid, has emerged as a versatile and cost-effective catalyst in a variety of organic transformations. Its lipophilic nature, owing to the long stearate chains, often ensures good solubility in organic solvents, making it an attractive option for homogeneous catalysis. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions, including cross-coupling reactions, oxidative couplings, and polymerization.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst. This compound can effectively catalyze the coupling of amines and phenols with boronic acids.

Application Note: N-Arylation of Heterocycles

This compound is an effective catalyst for the N-arylation of a variety of nitrogen-containing heterocycles with aryl boronic acids. The reaction generally proceeds under mild conditions and tolerates a range of functional groups.

Experimental Protocol: N-Arylation of 2-Nitroimidazole with Arylboronic Acids

This protocol is adapted from a study on the copper-catalyzed Chan-Evans-Lam (CEL) coupling for the synthesis of N-arylated 2-nitroimidazoles.[1]

Materials:

-

This compound (or a comparable Cu(II) source as used in the reference study, such as a pre-formed copper(II) complex with a phenanthroline-derived ligand)

-

2-Nitroimidazole

-

Substituted Arylboronic Acid

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

To a reaction vial, add 2-nitroimidazole (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.4 mmol, 2.0 equiv.), and potassium carbonate (0.2 mmol, 1.0 equiv.).

-

Add the copper catalyst (0.016 mmol, 8 mol%).

-

Add methanol (1 mL).

-

Seal the vial and stir the reaction mixture at room temperature for the specified time.

-

Upon completion, the reaction mixture can be filtered, and the solvent removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Data Presentation: Substrate Scope for N-Arylation of 2-Nitroimidazole[1]

| Entry | Arylboronic Acid | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 24 | 78 |

| 2 | 4-Methylphenylboronic acid | 24 | 85 |

| 3 | 4-Methoxyphenylboronic acid | 24 | 81 |

| 4 | 4-(Benzyloxy)phenylboronic acid | 24 | 77 |

| 5 | 4-Chlorophenylboronic acid | 48 | 65 |

| 6 | 4-Bromophenylboronic acid | 48 | 62 |

| 7 | 4-Iodophenylboronic acid | 48 | 55 |

| 8 | 3-Methylphenylboronic acid | 24 | 75 |

| 9 | 3-Methoxyphenylboronic acid | 24 | 72 |

| 10 | 2-Methylphenylboronic acid | 72 | 45 |

| 11 | 2-Methoxyphenylboronic acid | 72 | 40 |

| 12 | Naphthalene-2-boronic acid | 48 | 70 |

Reaction Conditions: 2-Nitroimidazole (0.2 mmol), arylboronic acid (0.4 mmol), K₂CO₃ (0.2 mmol), and copper catalyst (8 mol%) in MeOH (1 mL) at room temperature.

Logical Relationship: Catalytic Cycle of Chan-Lam Coupling

References

Application Notes: Cupric Stearate in Polymer Chemistry

1. Introduction

Cupric stearate, the copper(II) salt of stearic acid, is a metal-organic compound with the chemical formula Cu(C₁₇H₃₅COO)₂.[1] It typically appears as a blue-green amorphous, waxy solid.[1][2] This metallic soap is insoluble in water and alcohol but shows solubility in various organic solvents like ether, chloroform, and benzene, particularly when heated.[2][3][4] Its unique chemical properties make it a versatile additive in the field of polymer chemistry, where it serves multiple functions, including as a heat stabilizer, pro-degradant, catalyst, and processing aid.[5][6]

2. Key Applications in Polymer Systems

This compound's role in polymer chemistry is multifaceted, often depending on the type of polymer and the desired outcome.

-

Heat Stabilizer: In polymers like polyvinyl chloride (PVC), this compound functions as a heat stabilizer.[5] During processing at elevated temperatures, PVC is prone to degradation, releasing hydrochloric acid (HCl) in an autocatalytic process.[7][8] Metallic soaps like this compound can neutralize the released HCl, thereby preventing this catastrophic degradation and maintaining the polymer's structural integrity.[5][7]

-

Pro-degradant Additive: Conversely, in polyolefins such as high-density polyethylene (HDPE) and polypropylene (PP), this compound acts as a pro-degradant or "oxo-additive".[9][10] It accelerates the oxidative degradation of the polymer, especially when exposed to heat and UV light.[9][10] This property is leveraged in the production of oxo-biodegradable plastics, which are designed to break down more rapidly in the environment. The copper ions catalyze the formation of free radicals, initiating chain scission and reducing the polymer's molecular weight.

-

Catalyst: this compound is an effective catalyst in various chemical reactions. It has been used in polymerization processes, potentially acting as an initiator or modifier to influence reaction rates and final polymer properties.[6] It is also employed as a catalyst for the decomposition of hydroperoxides and in organic synthesis, such as the production of tertiary amines.[1][6][11]

-

Lubricant and Processing Aid: As a metallic soap, this compound can act as a lubricant during polymer processing.[5] It helps to improve the flow characteristics of the polymer melt, reduce friction between polymer chains and processing equipment, and enhance overall processing fluidity.[5]

-

Antifouling Agent in Coatings: Incorporated into polymer-based paints and varnishes, this compound serves as a potent antifouling agent.[4][11] It helps prevent the growth and accumulation of marine organisms, such as barnacles and algae, on submerged surfaces.[11]

-

Fungicide and Preservative: this compound is also utilized as a preservative and fungicide for textiles and wood, protecting them from microbial degradation.[3][4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 660-60-6 | [1] |

| Molecular Formula | Cu(C₁₇H₃₅COO)₂ or C₃₆H₇₀CuO₄ | [1][11] |

| Molecular Weight | ~630.5 g/mol | [3][12] |

| Appearance | Light-blue to blue-green amorphous powder/solid | [1][2][4] |

| Melting Point | ~110 °C (range 105-110 °C) | [5] |

| Solubility | Insoluble in water, alcohol; Soluble in ether, chloroform, benzene | [1][3][4] |

| Copper Content | 10-10.5% | [5] |

Table 2: Performance Data of this compound as a Pro-degradant in Polyolefins

| Polymer | Test Condition | Observation | Reference |

| HDPE & PP Films | QUV artificial UV aging | Accelerated aging and degradation observed | [9][10] |

| HDPE & PP Films | Oven aging at 63°C | Accelerated thermo-oxidative degradation | [10] |

| HDPE Films | Comparison with Ferric Stearate | Ferric stearate facilitated faster degradation than this compound | [10] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the metathesis reaction between a soluble copper salt and sodium stearate.[1][4]

Materials:

-

Copper(II) sulfate (CuSO₄)

-

Sodium stearate (C₁₇H₃₅COONa) or Stearic Acid (C₁₈H₃₆O₂) and a base (e.g., TMAH)

-

Methanol or Ethanol (solvent)

-

Deionized water

-

Stir plate and magnetic stir bar

-

Beakers, filtration apparatus (e.g., Büchner funnel), and drying oven

Procedure:

-

Prepare Sodium Stearate Solution: Dissolve sodium stearate in hot deionized water or methanol to create a clear solution. If starting with stearic acid, dissolve it in methanol (e.g., 10 mmol in 20 ml) with heating (~50°C), then add a stoichiometric amount of a base like tetramethylammonium hydroxide (TMAH) and stir for 20 minutes.[13]

-

Prepare Copper Sulfate Solution: In a separate beaker, dissolve copper(II) sulfate in deionized water to create a clear blue solution.

-

Precipitation: While vigorously stirring the sodium stearate solution, slowly add the copper(II) sulfate solution dropwise. A sky-blue precipitate of this compound will form immediately.[13]

-

Washing: Continue stirring for 20-30 minutes to ensure the reaction is complete. Collect the precipitate by vacuum filtration. Wash the collected solid thoroughly with hot ethanol and then deionized water to remove any unreacted starting materials and soluble byproducts like sodium sulfate.[13]

-

Drying: Dry the purified this compound precipitate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The final product is a light-blue powder.[13]

Protocol 2: Preparation and Evaluation of Pro-degradant Polyolefin Films

This protocol describes the incorporation of this compound into a polyolefin and subsequent testing of its degradation-promoting effects, based on methodologies described in the literature.[10]

Materials:

-

High-Density Polyethylene (HDPE) or Polypropylene (PP) resin

-

This compound powder (synthesized or commercial)

-

Twin-screw extruder

-

Film blowing or casting line

-

QUV accelerated weathering tester with UVA-340 lamps

-

Forced convection oven

-

FTIR Spectrometer

Procedure:

-

Masterbatch Preparation: Prepare a masterbatch by compounding a higher concentration of this compound with the base polymer (HDPE or PP) using a twin-screw extruder. This ensures uniform dispersion in the final product.

-

Film Production: Dilute the masterbatch with virgin polymer resin to achieve the desired final concentration of this compound (e.g., 1-5 wt%). Process the mixture into thin films using a film blowing or casting line. Prepare a control film with no additives.

-

Accelerated Weathering (Photo-oxidation):

-

Place samples of the films in a QUV accelerated weathering tester.

-

Set the test conditions, for example, using UVA-340 lamps with an irradiance of 0.67 W/m² at a test temperature of 63°C.[10]

-

Expose the films for selected time intervals (e.g., 50, 100, 200 hours).

-

-

Accelerated Aging (Thermo-oxidation):

-

Place a separate set of film samples in a forced convection oven at a constant temperature (e.g., 63°C).[10]

-

Age the films for selected time intervals.

-

-

Degradation Analysis (FTIR Spectroscopy):

-

After each exposure interval, remove the film samples and record their FTIR spectra.

-

Quantify the degree of oxidative degradation by calculating the Carbonyl Index. This is defined as the ratio of the area under the carbonyl absorption band (around 1720 cm⁻¹) to the area of a reference band that does not change with degradation (e.g., 720 cm⁻¹ for HDPE).[10]

-

Plot the Carbonyl Index versus exposure time to compare the degradation rates of the additivated films and the control.

-

Visualizations

Caption: General workflow for adding this compound to a polymer matrix.

Caption: Logical relationship of this compound's function in different polymers.

Caption: Workflow for testing this compound's effect on polymer degradation.

References

- 1. Copper(II) stearate - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 660-60-6 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. Polymer stabilizer - Wikipedia [en.wikipedia.org]

- 8. labinsights.nl [labinsights.nl]

- 9. Oxidative Degradation of Polyolefins in the Presence of Cupric and Ferric Stearate Additives [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. This compound | C36H70CuO4 | CID 93553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Application Notes and Protocols for Cupric Stearate as an Antifouling Agent in Marine Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cupric stearate as an antifouling agent in marine coatings. The document details its mechanism of action, formulation considerations, and standardized protocols for performance evaluation.

Introduction to this compound as an Antifouling Agent

This compound, the copper salt of stearic acid, is a chemical compound utilized as a biocide in marine antifouling paints.[1] Its primary function is to prevent the settlement and growth of marine organisms, such as barnacles, algae, and mollusks, on submerged surfaces, thereby maintaining the performance and extending the lifespan of marine vessels and structures.[1] this compound is a sky-blue powder that is insoluble in water but soluble in organic solvents like ether and chloroform, making it suitable for incorporation into various paint formulations.[1]

The antifouling efficacy of copper-based coatings, including those containing this compound, relies on the controlled release of copper ions into the surrounding water. These copper ions are toxic to a broad spectrum of marine fouling organisms.[2] The effectiveness of the coating is directly related to the rate at which these copper ions leach from the paint matrix.[3]

Mechanism of Action

The antifouling activity of this compound is attributed to the release of cupric ions (Cu²⁺) into the marine environment. The general mechanism involves the following key processes:

-

Disruption of Cellular Processes: Copper ions are known to interfere with essential cellular functions in marine organisms. They can bind to and inactivate enzymes and other proteins, disrupting metabolic pathways.[2][4][5]

-

Generation of Reactive Oxygen Species (ROS): Copper ions can catalyze the formation of reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components such as lipids, proteins, and DNA.[6]

-

Interference with Larval Settlement: Copper ions can interfere with the signaling pathways that regulate larval settlement. For instance, they have been shown to affect calcium signaling, which is crucial for the attachment of barnacle larvae to surfaces.[7][8]

The following diagram illustrates the proposed signaling pathway for copper-induced antifouling effects.

Caption: Proposed signaling pathway of copper-induced antifouling effect.

Data Presentation: Performance of Copper-Based Antifouling Coatings

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an illustrative summary of the performance of general copper-based antifouling coatings, which can serve as a benchmark for experimental formulations containing this compound.

Table 1: Illustrative Copper Release Rates of Antifouling Coatings

| Coating Type | Active Ingredient | Initial Release Rate (µg/cm²/day) | Stabilized Release Rate (µg/cm²/day) | Test Method |

| Self-Polishing Copolymer | Cuprous Oxide | 25 - 65[9] | 8 - 22[9] | ASTM D6442[10][11] |

| Ablative | Cuprous Oxide | 18.6 - 21.6 | 3.9 | Field Measurement |

| Hard Vinyl | Copper Flake | ~15[12] | 3.7[12] | In-situ Dome |

| Modified Epoxy | Cuprous Oxide | ~18[12] | 4.3[12] | In-situ Dome |

| Experimental this compound | This compound | Data Not Available | Data Not Available | ASTM D6442 |

Table 2: Illustrative Antifouling Efficacy of Copper-Based Coatings (Static Immersion)

| Coating Type | Active Ingredient | Fouling Organism | Fouling Resistance (%) after 6 months | Test Method |

| Self-Polishing Copolymer | Cuprous Oxide | Barnacles, Algae | > 90 | ASTM D3623[7][13] |

| Ablative | Cuprous Oxide | Mixed Fouling | 80 - 95 | ASTM D3623[7][13] |

| Control (Non-toxic) | None | Mixed Fouling | < 20 | ASTM D3623[7][13] |

| Experimental this compound | This compound | Data Not Available | Data Not Available | ASTM D3623 |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of antifouling coatings containing this compound.

Protocol for Determining Copper Release Rate (Based on ASTM D6442)

This laboratory method determines the rate at which copper is released from an antifouling coating in substitute ocean water.[10][11][14]

4.1.1. Materials and Apparatus

-

Cylindrical test specimens (e.g., PVC pipe)

-

Antifouling coating containing this compound

-

Substitute ocean water (as per ASTM D1141)

-

Holding tank with circulation and filtration system to maintain low copper concentration (<10 µg/L)

-

Release rate measuring containers (e.g., 2 L polycarbonate containers)

-

Rotating apparatus capable of rotating specimens at 60 rpm

-

Analytical instrument for copper analysis (e.g., Graphite Furnace Atomic Absorption Spectrometer - GF-AAS) with a limit of quantitation ≤ 10 µg/L[2][15]

4.1.2. Experimental Workflow

Caption: ASTM D6442 Experimental Workflow for Copper Release Rate Determination.

4.1.3. Procedure

-

Specimen Preparation: Prepare cylindrical test specimens and apply the antifouling coating according to the manufacturer's instructions. Allow the coating to cure completely.

-

Initial Conditioning: Place the coated specimens in a holding tank containing substitute ocean water. The water should be circulated through a filtration system to maintain a low background copper concentration.

-

Release Rate Measurement:

-

At specified time intervals (e.g., days 1, 3, 7, 14, 21, 28, 35, 45), transfer a test specimen to a measuring container filled with a known volume (e.g., 1500 mL) of fresh substitute ocean water.

-

Rotate the specimen at 60 rpm for a fixed period, typically 1 hour.

-

After rotation, remove the specimen and return it to the holding tank.

-

Collect a water sample from the measuring container for copper analysis.

-

-

Copper Analysis: Determine the copper concentration in the water sample using a suitable analytical method like GF-AAS.

-

Calculation: Calculate the copper release rate (R) in µg/cm²/day using the following formula:

R = (C × V × 24) / (A × T)

Where:

-

C = Copper concentration in the water sample (µg/L)

-

V = Volume of water in the measuring container (L)

-

A = Surface area of the coated specimen (cm²)

-

T = Duration of rotation (hours)

-

Protocol for Static Immersion Antifouling Test (Based on ASTM D3623)

This method evaluates the antifouling performance of a coating by immersing coated panels in a natural marine environment.[7][13]

4.2.1. Materials and Apparatus

-

Test panels of a suitable substrate (e.g., fiberglass, steel) with a minimum area of 465 cm² per side.[4]

-

Antifouling coating containing this compound.

-

Control panels (one with a standard antifouling coating of known performance and one non-toxic control).

-

Immersion racks for holding the panels vertically in the water.

-

Underwater camera for documenting fouling.

-

Scrapers and brushes for cleaning and inspection.

4.2.2. Experimental Workflow

Caption: ASTM D3623 Experimental Workflow for Static Immersion Testing.

4.2.3. Procedure

-

Panel Preparation: Prepare and coat the test and control panels as per the coating manufacturer's specifications.

-

Immersion: Mount the cured panels on immersion racks and submerge them at a suitable marine test site with a known history of significant fouling pressure. The panels should be positioned vertically and at a depth of 1-3 meters.

-

Inspection and Evaluation:

-

Inspect the panels at regular intervals (typically monthly).

-

Photograph each panel to document the extent and type of fouling.

-

Rate the fouling on a scale of 0 to 100, where 100 represents a completely clean surface and 0 represents a completely fouled surface. The rating should consider the percentage of the surface covered by different types of fouling organisms (e.g., slime, algae, barnacles).

-

-

Data Analysis: Compare the fouling ratings of the test coating to the control coatings over the duration of the immersion period to assess its relative antifouling performance.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes based on general copper-based antifouling coatings and may not be representative of the actual performance of a specific this compound formulation. Researchers should conduct their own experiments following the provided protocols to determine the precise performance characteristics of their formulations.

References

- 1. copper.org [copper.org]

- 2. archimer.ifremer.fr [archimer.ifremer.fr]

- 3. researchgate.net [researchgate.net]